molecular formula C23H26N2O4 B14174592 Methyl 4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate

Methyl 4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate

Cat. No.: B14174592
M. Wt: 394.5 g/mol
InChI Key: FVVUTWFORVBLCE-UHFFFAOYSA-N
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Description

Methyl 4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate is a complex organic compound that features a quinoline moiety, a piperidine ring, and a prop-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the quinoline derivative.

    Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group can be added through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, converting it to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles replace leaving groups like halides.

    Coupling Reactions: The prop-2-ynyl group allows for various coupling reactions, such as Sonogashira and Heck couplings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Coupling: Palladium catalysts with copper co-catalysts in an inert atmosphere.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyl derivatives of the piperidine ring.

    Substitution: Various substituted quinoline derivatives.

    Coupling: Extended conjugated systems with the prop-2-ynyl group.

Scientific Research Applications

Methyl 4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s quinoline moiety is known for its antimicrobial and antimalarial properties, making it a candidate for drug development.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound’s unique structure allows for the exploration of its properties in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Its potential biological activity makes it a subject of study in various biochemical assays to understand its interaction with biological targets.

Mechanism of Action

The mechanism of action of Methyl 4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its replication and transcription processes. Additionally, the compound may inhibit enzymes involved in critical biological pathways, such as topoisomerases or kinases, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinine: A well-known antimalarial compound with a similar quinoline structure.

    Chloroquine: Another antimalarial drug that shares the quinoline moiety.

    Piperine: An alkaloid with a piperidine ring, known for its bioenhancing properties.

Uniqueness

Methyl 4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate is unique due to the combination of its quinoline, piperidine, and prop-2-ynyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, setting it apart from other similar compounds.

Properties

IUPAC Name

methyl 4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-prop-2-ynylpiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-4-12-25-13-10-16(20(15-25)23(27)29-3)5-8-22(26)18-9-11-24-21-7-6-17(28-2)14-19(18)21/h1,6-7,9,11,14,16,20H,5,8,10,12-13,15H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVUTWFORVBLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCN(CC3C(=O)OC)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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